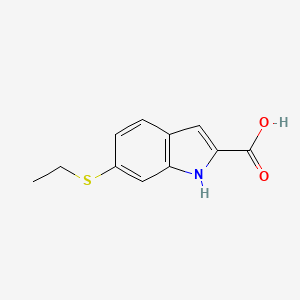

6-(ethylthio)-1H-indole-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(ethylthio)-1H-indole-2-carboxylic acid is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of an ethylthio group at the 6-position and a carboxylic acid group at the 2-position of the indole ring makes this compound unique and potentially useful in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(ethylthio)-1H-indole-2-carboxylic acid typically involves the introduction of the ethylthio group and the carboxylic acid group onto the indole ring. One common method involves the reaction of 6-bromo-1H-indole-2-carboxylic acid with ethanethiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

化学反応の分析

Types of Reactions

6-(ethylthio)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Nitro-indoles, halogenated indoles.

科学的研究の応用

Biological Activities

6-(Ethylthio)-1H-indole-2-carboxylic acid has been investigated for its potential as an antiviral agent , particularly against HIV-1 integrase. The compound exhibits significant inhibitory effects on the strand transfer activity of integrase, which is crucial for viral replication. Research indicates that modifications at various positions on the indole scaffold can enhance its inhibitory potency. For instance, derivatives of indole-2-carboxylic acid have shown IC50 values as low as 0.13 μM against HIV-1 integrase, demonstrating the compound's potential as a scaffold for developing new antiviral drugs .

Drug Development

The design and synthesis of derivatives based on this compound have been pivotal in developing new therapeutic agents. The compound serves as a precursor for synthesizing various biologically active molecules, including:

- Integrase Inhibitors : The indole core's ability to chelate metal ions within the active site of integrase enhances binding affinity and specificity .

- Antioxidants : Structural modifications have led to the discovery of derivatives with potent antioxidant activities, essential for combating oxidative stress-related diseases .

Synthetic Methodologies

The synthesis of this compound involves several chemical reactions, including:

- Decarboxylation Reactions : Improved procedures for synthesizing indole-2-carboxylic acids have been documented, highlighting microwave-assisted methods that enhance yields and reduce reaction times .

- Pd-Catalyzed Reactions : The compound can be utilized in palladium-catalyzed cyclization reactions to form complex molecular architectures relevant in drug discovery .

Case Study 1: Antiviral Activity

A study demonstrated that derivatives of this compound effectively inhibit HIV-1 integrase by forming stable complexes with Mg²⁺ ions in the enzyme's active site. Structural optimization at the C6 position significantly improved binding interactions with viral DNA, suggesting a promising pathway for developing next-generation antiviral agents .

Case Study 2: Antioxidant Properties

Research into the antioxidant capabilities of indole derivatives revealed that specific modifications can lead to compounds with superior efficacy compared to traditional antioxidants like ascorbic acid. One derivative showed an IC50 value of 28.23 μg/mL against reactive oxygen species, indicating its potential utility in health supplements or therapeutic formulations aimed at oxidative stress .

作用機序

The mechanism of action of 6-(ethylthio)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylthio group and the carboxylic acid group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

類似化合物との比較

Similar Compounds

6-methyl-1H-indole-2-carboxylic acid: Similar structure but with a methyl group instead of an ethylthio group.

6-chloro-1H-indole-2-carboxylic acid: Contains a chlorine atom at the 6-position instead of an ethylthio group.

6-ethyl-1H-indole-2-carboxylic acid: Similar structure but with an ethyl group instead of an ethylthio group.

Uniqueness

The presence of the ethylthio group in 6-(ethylthio)-1H-indole-2-carboxylic acid imparts unique chemical and biological properties compared to its analogs. This group can enhance the compound’s lipophilicity, affecting its solubility and membrane permeability. Additionally, the ethylthio group can participate in specific chemical reactions, such as oxidation to sulfoxides or sulfones, which are not possible with other similar compounds.

生物活性

6-(Ethylthio)-1H-indole-2-carboxylic acid is a derivative of indole-2-carboxylic acid, a compound of significant interest due to its biological activities, particularly as an inhibitor of HIV-1 integrase. This article explores the biological activities associated with this compound, including its mechanism of action, structure-activity relationships, and potential therapeutic applications.

The primary biological activity of this compound is related to its role as an integrase strand transfer inhibitor (INSTI) . Integrase is a crucial enzyme in the HIV life cycle, facilitating the integration of viral DNA into the host genome. The compound's efficacy stems from its ability to chelate magnesium ions within the active site of integrase, disrupting its function.

Key Findings:

- Chelation Mechanism : The indole core and carboxyl group of the compound effectively chelate two Mg²⁺ ions essential for integrase activity .

- IC50 Values : Various derivatives have shown promising IC50 values, indicating their potency as integrase inhibitors. For instance, derivatives optimized from indole-2-carboxylic acid exhibited IC50 values ranging from 0.13 μM to 6.85 μM .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. The introduction of substituents at specific positions on the indole ring enhances its inhibitory effects.

Notable Modifications:

- C3 Position : The addition of long-chain substituents at the C3 position improves interactions with the hydrophobic cavity near the active site, enhancing binding affinity .

- C6 Position : Halogenated anilines at the C6 position have been shown to improve integrase inhibition through π-π stacking interactions with viral DNA .

Research Findings

Recent studies have synthesized and evaluated various derivatives of indole-2-carboxylic acid, including this compound. The following table summarizes some key findings regarding these compounds:

| Compound | IC50 (μM) | Key Features |

|---|---|---|

| 3 | 0.13 | Optimized derivative with enhanced binding interactions |

| 17a | 3.11 | Exhibits π–π stacking with viral DNA; significant activity improvement |

| Parent | 32.37 | Original compound showing moderate inhibitory activity |

Case Studies

Several case studies highlight the effectiveness of indole derivatives in inhibiting HIV-1 integrase:

- Study on Compound 20a : This derivative demonstrated a remarkable IC50 value of 0.13 μM against integrase, showcasing its potential as a novel INSTI .

- Evaluation of Toxicity : Toxicity assessments on human T-cell lines indicated that most synthesized compounds exhibited low toxicity at concentrations up to 80 μM, suggesting a favorable safety profile for further development .

特性

IUPAC Name |

6-ethylsulfanyl-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-2-15-8-4-3-7-5-10(11(13)14)12-9(7)6-8/h3-6,12H,2H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXQSBIBCZROABS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC2=C(C=C1)C=C(N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。